5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid
Description
5-(4-Fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl and iodo groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and iodine atoms in the structure can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVISPZVMFVQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2I)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
5-(4-Fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonic devices.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The fluorophenyl and iodo groups can enhance binding affinity and specificity through interactions such as hydrogen bonding, halogen bonding, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but differs in the other substituents on the pyrazole ring.
5-(4-Fluorophenyl)valeric acid: While not a pyrazole, this compound shares the fluorophenyl moiety and can be used for comparative studies in terms of reactivity and biological activity.
Uniqueness
5-(4-Fluorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the combination of fluorine and iodine substituents on the pyrazole ring. This combination can lead to distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
